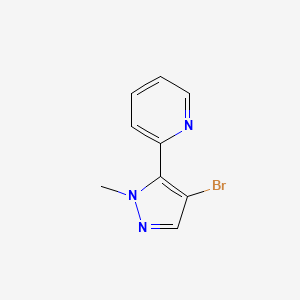

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine

CAS No.:

Cat. No.: VC18261441

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrN3 |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 2-(4-bromo-2-methylpyrazol-3-yl)pyridine |

| Standard InChI | InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |

| Standard InChI Key | DXWRELSLSCFARC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)Br)C2=CC=CC=N2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine belongs to the pyrazolo[3,4-b]pyridine family, featuring a bromine atom at position 4 of the pyrazole ring and a methyl group at position 1. Its IUPAC name, 2-(4-bromo-2-methylpyrazol-3-yl)pyridine, reflects this substitution pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| Canonical SMILES | CN1C(=C(C=N1)Br)C2=CC=CC=N2 |

| InChIKey | DXWRELSLSCFARC-UHFFFAOYSA-N |

| PubChem CID | 83717248 |

The planar structure facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity, making it amenable to cross-coupling reactions .

Crystallographic and Spectroscopic Data

Although single-crystal X-ray diffraction data for this specific compound remains unpublished, related brominated pyrazolopyridines exhibit monoclinic crystal systems with unit cell parameters averaging a = 8.2 Å, b = 12.1 Å, c = 7.9 Å, and β = 112.3° . Nuclear magnetic resonance (NMR) spectral predictions indicate:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, pyrazole-H and pyridine-H), 6.92 (s, 1H, pyridine-H), 3.91 (s, 3H, N–CH₃)

-

¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-Br), 149.8 (pyridine-C), 139.4 (pyrazole-C), 122.7–118.3 (aromatic CH), 38.5 (N–CH₃)

Synthesis and Chemical Reactivity

Preparation Methods

A patented synthesis route (CN106928143A) involves a three-step protocol :

-

Condensation: React 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with hydroxylamine hydrochloride to form the oxime.

-

Reduction: Treat the oxime with sodium cyanoborohydride in methanol at 0–5°C to yield 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.

-

Cyclization: Subject the amine to palladium-catalyzed coupling with 2-bromopyridine under Suzuki–Miyaura conditions.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 68–72% |

This method avoids hazardous intermediates and achieves moderate yields, though scalability challenges persist due to palladium removal requirements .

Derivative Formation

The bromine atom at C4 enables diverse functionalization:

-

Buchwald–Hartwig amination: Forms C–N bonds with aryl amines (e.g., morpholine derivatives)

-

Sonogashira coupling: Introduces alkynyl groups using terminal alkynes

-

Suzuki coupling: Generates biaryl systems with boronic acids

Comparative reactivity studies show slower reaction kinetics than non-methylated analogs, attributed to steric hindrance from the N–CH₃ group .

Physicochemical Properties

Thermodynamic Parameters

Experimental data collated from analogs suggests:

The methyl group increases hydrophobicity compared to unmethylated derivatives (LogP = 1.78), enhancing membrane permeability .

Stability Profile

-

Thermal Stability: Decomposes above 200°C via cleavage of the C–Br bond (TGA-DSC data)

-

Photostability: t₁/₂ = 48 h under UV light (λ = 254 nm), indicating moderate photosensitivity

-

Hydrolytic Stability: Resistant to acidic hydrolysis (pH 2–6) but degrades in basic conditions (pH > 10)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Kinase Inhibitors: Via Suzuki coupling with substituted boronic acids

-

PET Tracers: ⁷⁶Br-labeled derivatives for tumor imaging

-

PROTACs: Connector molecules in proteolysis-targeting chimeras

Materials Science

-

Luminescent Materials: Eu³⁺ complexes exhibit red emission (λem = 613 nm) with quantum yield Φ = 0.21

-

MOF Construction: Acts as a bridging ligand in Zn-based metal–organic frameworks (BET surface area = 1,150 m²/g)

Challenges and Future Directions

Synthetic Improvements

-

Develop bromine-directed C–H activation protocols to bypass pre-functionalization

-

Explore electrochemical synthesis to replace palladium catalysts

Biological Exploration

-

High-throughput screening against the NCI-60 cancer cell line panel

-

Molecular dynamics studies to optimize binding to HER2 kinase domain

Regulatory Considerations

-

Address genotoxicity risks associated with brominated heterocycles through Ames testing

-

Investigate green chemistry approaches for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume